
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H18N2O4S2 and its molecular weight is 366.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Sulfonamide derivatives have been synthesized and evaluated for their anticancer activities across different cancer cell lines, including human hepatocellular (HepG2), breast (MCF-7), and colon (Colo-205) cancer cells. These compounds have shown to significantly reduce cell proliferation and induce the expression of pro-apoptotic genes, suggesting their potential as therapeutic agents in cancer treatment. The activation of these apoptotic genes is possibly mediated by the activation of p38 and ERK pathways, indicating a specific mechanism of action that could be harnessed for targeted cancer therapy (Cumaoğlu et al., 2015).
Synthesis and Molecular Structure
The synthesis and molecular structure of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides have been explored, with some compounds exhibiting potent anticancer activity against HCT-116, MCF-7, and HeLa cell lines. The study also includes QSAR (quantitative structure activity relationships) analysis, which helps in understanding the relationships between structure and biological activity. This research demonstrates the role of sulfonamide derivatives in developing new anticancer agents with specific structural characteristics for improved efficacy (Żołnowska et al., 2018).
Antimicrobial Evaluation
Sulfonamide derivatives have also been synthesized for their antimicrobial potential. Studies have shown that certain compounds display high activity against Gram-positive bacteria, indicating their usefulness in creating new antimicrobial agents. The chemical structures and antimicrobial activity tests of these new scaffolds highlight their potential in addressing resistant microbial strains, offering a path toward novel antimicrobial therapies (Biointerface Research in Applied Chemistry, 2019).
Carbonic Anhydrase Inhibition
Research into sulfonamide derivatives extends into their role as inhibitors of carbonic anhydrase isozymes, which are important for various physiological processes. Some newly synthesized sulfonamide compounds have been evaluated for their in vitro anticancer activity, highlighting the diversity of their potential therapeutic applications. The mechanism of action for these compounds often involves the inhibition of carbonic anhydrase, indicating their potential in developing treatments for conditions where this enzyme plays a key role (Al-Said et al., 2010).
Propriétés
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-23(19,20)18-11-5-6-13-9-10-14(12-16(13)18)17-24(21,22)15-7-3-2-4-8-15/h2-4,7-10,12,17H,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUCKWSGKIVTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
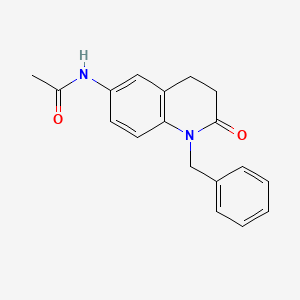
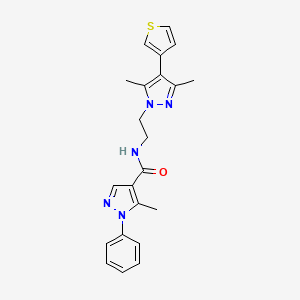
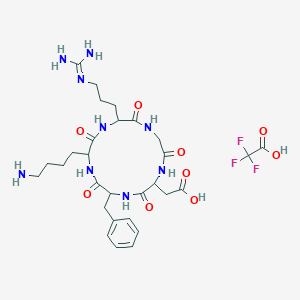
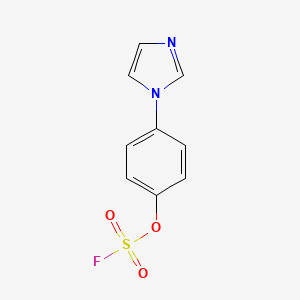

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2913901.png)
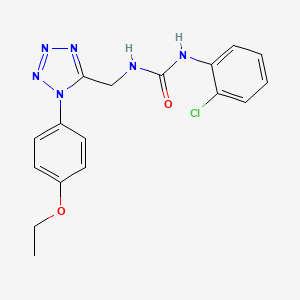

![N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2913906.png)
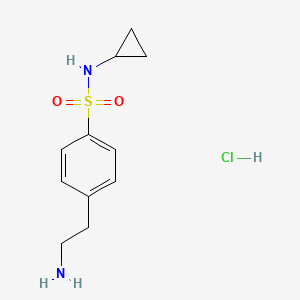
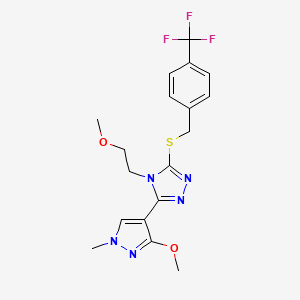
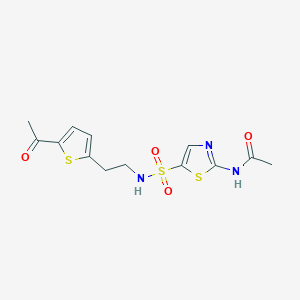

![2-(2,4-dichlorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2913914.png)
